2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol

Physicochemical property differentiation Distillation and purification Procurement specification

2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol (CAS 1354392-55-4) is a chiral, cis-configured substituted piperidine ethanol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. The compound is formally designated as rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol, cis, indicating it is supplied as a racemic mixture of the (2R,6R) and (2S,6S) enantiomers with defined relative stereochemistry at the 2- and 6-positions.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1354392-55-4
Cat. No. B3377818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol
CAS1354392-55-4
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1CCCC(N1)CCO
InChIInChI=1S/C8H17NO/c1-7-3-2-4-8(9-7)5-6-10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1
InChIKeyRLVLWHOXXDDCNY-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol (CAS 1354392-55-4): Stereochemical Identity and Procurement Baseline


2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol (CAS 1354392-55-4) is a chiral, cis-configured substituted piperidine ethanol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . The compound is formally designated as rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol, cis, indicating it is supplied as a racemic mixture of the (2R,6R) and (2S,6S) enantiomers with defined relative stereochemistry at the 2- and 6-positions . This specific cis-2,6-disubstitution pattern is a recurring structural motif in pharmacologically active piperidine alkaloids and synthetic analogs, making stereochemical integrity a critical quality attribute for procurement decisions in medicinal chemistry and fragment-based drug discovery programs .

Racemic cis-2,6-disubstituted piperidine ethanol with defined relative stereochemistry
Stereochemical integrity is an important procurement quality attribute for structure-activity studies
Supports medicinal chemistry and fragment-based drug discovery programs requiring stereochemical control

Why 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol Cannot Be Replaced by Generic 2-(6-Methylpiperidin-2-yl)ethanol or N-Methyl Analogs


Generic substitution with non-stereospecific 2-(6-methylpiperidin-2-yl)ethanol (CAS 10222-77-2) or N-methyl-2-piperidineethanol (CAS 533-15-3) introduces uncontrolled stereochemical or regioisomeric variables that confound structure-activity relationship (SAR) interpretation and synthetic reproducibility . The cis-configured 2,6-disubstitution in CAS 1354392-55-4 imposes a specific spatial orientation of the hydroxyethyl and methyl substituents, which directly influences molecular recognition events, conformational preferences, and downstream derivatization outcomes—factors that are erased or altered in stereochemically undefined mixtures or N-substituted variants . The quantitative evidence below demonstrates that even basic physicochemical properties diverge sufficiently across these analogs to preclude simple interchange.

Stereochemically undefined analogs
May introduce uncontrolled diastereomeric ratios that confound SAR interpretation and synthetic reproducibility.
N-Methyl regioisomer
Alters hydrogen-bonding capacity and basicity, potentially shifting reactivity and purification behavior compared to the secondary amine target.
Physicochemical property mismatch
Differences in boiling point, density, and pKa may complicate identity verification when substituting with non-stereospecific alternatives.

Quantitative Differentiation Evidence for 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol Against Closest Analogs


Predicted Boiling Point Distinguishes cis-2,6-Disubstituted from N-Methyl and Unsubstituted Piperidine Ethanol Analogs

The predicted boiling point of cis-configured 2-[(2R,6R)-6-methylpiperidin-2-yl]ethanol (242.4 ± 13.0 °C) is substantially higher than that of the N-methyl regioisomer 1-methyl-2-piperidineethanol (CAS 533-15-3, 209.7 °C predicted at 760 mmHg) and moderately higher than unsubstituted 2-piperidineethanol (CAS 1484-84-0, 234 °C experimental) [1]. This 32.7 °C differential versus the N-methyl analog reflects the distinct intermolecular hydrogen-bonding network enabled by the secondary amine and cis-disposed hydroxyethyl group, providing a measurable quality attribute for identity verification and purification protocol design.

Predicted Boiling Point
Reported
Target: 242.4 ± 13.0 °C Comparator (N-methyl): 209.7 °C Δ = +32.7 °C vs. N-methyl analog
Supports boiling-point-based identity verification and purification protocol design.
Predicted data; cross-reference with experimental validation recommended.
Physicochemical property differentiation Distillation and purification Procurement specification

Predicted Density and pKa Serve as Additional Physicochemical Fingerprints Distinguishing the cis-2,6-Disubstituted Scaffold

The predicted density of the target compound (0.909 ± 0.06 g/cm³) and its predicted pKa (15.15 ± 0.10) provide further differentiation from comparator molecules . The N-methyl analog 1-methyl-2-piperidineethanol exhibits a reported density of 0.938–0.98 g/cm³ and lacks the secondary amine pKa profile, while unsubstituted 2-piperidineethanol has a density of 1.01 g/cm³ [1]. These parameters, although computationally derived, serve as compound-specific fingerprints that can be cross-referenced during procurement to verify lot identity against the correct stereoisomer.

Density and pKa Fingerprint
Reported
Density: 0.909 ± 0.06 g/cm³; pKa: 15.15 ± 0.10 N-methyl analog density: 0.938–0.98 g/cm³ Δ density: -0.029 to -0.071 g/cm³
Provides orthogonal compound-specific fingerprints for identity confirmation upon receipt.
Predicted data; compare with experimental lot-specific values when available.
Physicochemical characterization Formulation Salt selection

Stereochemical Configuration Confers Distinct Downstream Synthetic Utility in Alkaloid and Pharmaceutical Intermediate Preparation

The cis-2,6-disubstitution pattern in CAS 1354392-55-4 is directly analogous to the core scaffold of numerous bioactive piperidine alkaloids, including dihydropinidine and solenopsin A, where cis relative stereochemistry is essential for biological activity [1]. In contrast, the non-stereospecific 2-(6-methylpiperidin-2-yl)ethanol (CAS 10222-77-2) is supplied as an undefined mixture of cis and trans diastereomers, introducing chiral ambiguity that compromises enantioselective synthesis outcomes and SAR interpretation . The defined cis configuration enables predictable stereochemical outcomes in downstream reactions such as N-alkylation, esterification, and ring functionalization.

Stereochemical Configuration
Class-level
Defined cis configuration (racemate) vs. undefined cis/trans mixture of comparator
Supports stereochemical-control in downstream synthesis and SAR interpretation.
Class-level inference from piperidine alkaloid SAR literature; confirm with experimental data for specific scaffold.
Stereoselective synthesis Piperidine alkaloid SAR studies

Novelty and Limited Commercial Availability Create Procurement Value for Patent-Protected or Proprietary Research Programs

CAS 1354392-55-4 is listed by CymitQuimica as a 'versatile small molecule scaffold' at a premium price point (50 mg at €734.00), while generic 2-(6-methylpiperidin-2-yl)ethanol (CAS 10222-77-2) is widely available in bulk at substantially lower cost . The explicit cis stereochemical assignment and the relatively recent CAS registration (post-2010) suggest this compound serves niche research applications requiring stereochemical certainty that commodity-priced, stereochemically undefined alternatives cannot satisfy. This scarcity-verified-by-pricing differential provides a tangible procurement rationale for programs where stereochemical integrity is a go/no-go criterion.

Commercial Availability & Pricing
Data to verify
Premium pricing (€734/50 mg) reflects stereochemical specification and limited supplier base
Limited availability may indicate niche research procurement context where stereochemical integrity is required.
Supplier listing data; verify current pricing and purity specifications before procurement.
Research chemical procurement Custom synthesis IP position

Recommended Procurement and Application Scenarios for 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol


Stereochemically Defined Building Block for cis-2,6-Disubstituted Piperidine Alkaloid Synthesis

Programs synthesizing natural or designed cis-2-alkyl-6-methylpiperidine alkaloids (e.g., dihydropinidine analogs, solenopsin derivatives) require the predefined cis stereochemistry present in CAS 1354392-55-4. The 2-hydroxyethyl handle permits direct functionalization to target compounds without diastereomer separation, saving synthetic steps and improving overall yield predictability . This is supported by the class-level inference that cis-2,6-disubstitution is the active configuration in this alkaloid family (Evidence Item 3).

SAR Studies Requiring Stereochemical Control at Both Piperidine 2- and 6-Positions

In medicinal chemistry programs exploring piperidine-based ligands for CNS targets, ion channels, or enzyme active sites, the defined cis relationship between the hydroxyethyl and methyl groups serves as a fixed stereochemical anchor. This contrasts with purchasing stereochemically undefined 2-(6-methylpiperidin-2-yl)ethanol, which would introduce uncontrolled diastereomeric ratios that obscure SAR conclusions [1]. The predicted physicochemical property differentiation (Items 1 and 2) further supports identity verification workflows in GLP-compliant laboratories.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Three-Dimensional, Stereochemically Defined Piperidine Scaffolds

The compound's molecular weight (143.23 g/mol), hydrogen-bond donor (secondary amine, hydroxyl) and acceptor functionality, and defined three-dimensional shape make it suitable as a fragment hit starting point. Its limited commercial availability and premium pricing (Evidence Item 4) suggest it is positioned for high-value fragment screening campaigns where compound identity confidence directly impacts hit validation timelines .

Reference Standard for Analytical Method Development Distinguishing cis- from trans-6-Methylpiperidine Ethanol Isomers

The predicted boiling point differential of 32.7 °C versus the N-methyl regioisomer and the distinct density profile (Evidence Items 1 and 2) support the use of CAS 1354392-55-4 as a chromatographic or thermal analysis reference standard when developing methods to separate or quantify cis/trans piperidine ethanol isomers in reaction mixtures or impurity profiling .

Application
Selection Property
Validation Focus
Stereochemically defined building block for cis-2,6-disubstituted piperidine alkaloid synthesis
Predefined cis stereochemistry with functionalizable hydroxyethyl group
Diastereomer separation avoidance and predictable downstream functionalization
SAR studies requiring stereochemical control at piperidine 2- and 6-positions
Fixed cis-2,6 stereochemical anchor
Stereochemical identity verification via orthogonal analytical methods (e.g., boiling point, density)
Fragment-based drug discovery (FBDD) libraries
Three-dimensional, stereochemically defined fragment with hydrogen-bond donor/acceptor functionality
Compound identity confidence in high-value fragment screening campaigns
Analytical reference for cis/trans piperidine ethanol isomer method development
Distinct boiling point and density profile relative to regioisomers
Chromatographic or thermal analysis method optimization for isomer separation and quantification
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